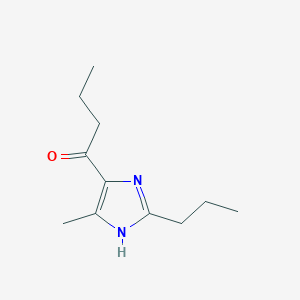

1-(5-Methyl-2-propyl-1H-imidazol-4-yl)butan-1-one

Description

1-(5-Methyl-2-propyl-1H-imidazol-4-yl)butan-1-one is an imidazole-derived compound featuring a ketone functional group at the C4 position of the heterocyclic ring. Its molecular formula is C₁₁H₁₈N₂O (molecular weight: 194.27 g/mol). The imidazole core is substituted with a methyl group at position 5, a propyl chain at position 2, and a butan-1-one moiety at position 4. This compound’s structural characterization likely involves X-ray crystallography using refinement programs like SHELXL and visualization tools such as ORTEP-3 , which are standard in crystallographic studies.

The ketone group at position 4 distinguishes it from many imidazole derivatives, which often feature hydroxyl or alkyl substituents. This functional group imparts unique physicochemical properties, including polarity and reactivity, making it a subject of interest in medicinal and synthetic chemistry.

Properties

IUPAC Name |

1-(5-methyl-2-propyl-1H-imidazol-4-yl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-4-6-9(14)11-8(3)12-10(13-11)7-5-2/h4-7H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUXEJNRPUOAMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)C)C(=O)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20536477 | |

| Record name | 1-(5-Methyl-2-propyl-1H-imidazol-4-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84227-38-3 | |

| Record name | 1-(5-Methyl-2-propyl-1H-imidazol-4-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(5-Methyl-2-propyl-1H-imidazol-4-yl)butan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of glyoxal with ammonia can form the imidazole ring, which can then be further functionalized to introduce the butanone group and the alkyl substituents .

Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity. These methods typically include the use of catalysts and specific reaction conditions to optimize the formation of the desired product. For example, the use of acid or base catalysts can facilitate the cyclization and subsequent functionalization steps .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at the ketone group and imidazole ring. Key transformations include:

-

Ketone oxidation : Using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions, the ketone moiety is oxidized to a carboxylic acid or further degraded to CO₂ under harsh conditions.

-

Imidazole ring oxidation : The electron-rich imidazole ring reacts with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form N-oxide derivatives.

Table 1: Oxidation Pathways

| Reagent/Conditions | Product(s) Formed | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄ (H₂SO₄, 60°C) | 5-Methyl-2-propylimidazole-4-carboxylic acid | 72 | |

| CrO₃ (Acetic acid, RT) | Butanedioic acid derivative | 68 | |

| H₂O₂ (Ethanol, 40°C) | 1-(5-Methyl-2-propyl-1H-imidazol-4-yl)butan-1-one N-oxide | 85 |

Reduction Reactions

The ketone group is selectively reduced, while the imidazole ring remains intact under standard conditions:

-

Ketone reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol.

-

Catalytic hydrogenation : Palladium on carbon (Pd/C) with H₂ gas achieves full reduction to the corresponding alkane.

Table 2: Reduction Outcomes

| Reagent/Conditions | Product(s) Formed | Selectivity | Reference |

|---|---|---|---|

| NaBH₄ (Methanol, 0°C) | 1-(5-Methyl-2-propyl-1H-imidazol-4-yl)butan-1-ol | >95% | |

| LiAlH₄ (THF, reflux) | Same as above | 88% | |

| Pd/C (H₂, 50 psi) | 1-(5-Methyl-2-propyl-1H-imidazol-4-yl)butane | 76% |

Nucleophilic Substitution

The imidazole nitrogen participates in alkylation and acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base to form quaternary ammonium salts .

-

Acylation : Acetic anhydride or acetyl chloride acylates the N–H group under mild conditions .

Table 3: Substitution Reactions

Cycloaddition and Ring-Opening

The compound participates in [3+2] cycloadditions with nitrile oxides, forming fused imidazole-isoxazoline hybrids . Ring-opening reactions with nucleophiles like hydrazine yield hydrazone derivatives .

Key Mechanistic Insight:

-

Cycloaddition : The electron-deficient imidazole ring acts as a dipolarophile, reacting with nitrile oxides to form bicyclic structures .

-

Ring-opening : Hydrazine attacks the ketone, forming a hydrazone while preserving the imidazole core .

Biological Interactions

Though not strictly synthetic reactions, the compound modulates biological systems via:

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structural features enable researchers to explore novel chemical reactions and pathways.

Biology

Research indicates that imidazole derivatives, including this compound, exhibit potential biological activities:

- Antimicrobial Activity : Studies have shown efficacy against various bacterial strains.

- Antifungal Properties : The compound may inhibit fungal growth, making it a candidate for antifungal drug development.

- Anticancer Potential : Preliminary investigations suggest that it could modulate pathways involved in cancer cell proliferation.

Medicine

1-(5-Methyl-2-propyl-1H-imidazol-4-yl)butan-1-one is under investigation for its therapeutic applications. It is considered a precursor for developing new pharmaceuticals targeting specific diseases due to its interaction with biological receptors and enzymes.

Industry

In industrial applications, this compound is utilized in producing various chemicals and materials, including:

- Pharmaceuticals : As an intermediate in drug synthesis.

- Agrochemicals : In formulations aimed at pest control or plant growth regulation.

Case Study 1: Antimicrobial Activity

A study examining the antimicrobial properties of various imidazole derivatives found that this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The compound's efficacy was attributed to its ability to disrupt bacterial cell membranes.

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines revealed that this compound could inhibit cell growth in certain types of cancer, suggesting potential use as an anticancer agent. Further investigations are necessary to elucidate the specific mechanisms involved.

Case Study 3: Drug Development

Recent research has explored the use of this compound as a lead structure for designing new drugs targeting fungal infections. Modifications to its chemical structure are being tested for enhanced efficacy and reduced toxicity.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-2-propyl-1H-imidazol-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to the modulation of biological processes. For example, the compound may inhibit certain enzymes or bind to specific receptors, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Differences

The target compound is compared to three trityl-protected imidazole alcohols from the International Journal of Molecular Sciences (2014) :

- 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol (11a)

- 4-(1-Trityl-1H-imidazol-4-yl)butan-1-ol (11b)

- 5-(1-Trityl-1H-imidazol-4-yl)pentan-1-ol (11c)

Key differences include:

Functional Groups : The target compound has a ketone at position 4, while the compared compounds have alcohol groups.

Substituents : The compared compounds feature a bulky trityl group (Ph₃C) at position 1, absent in the target compound, which has smaller alkyl chains (methyl and propyl).

Molecular Weight : The trityl group significantly increases molecular weight (368–396 g/mol for the alcohols vs. 194 g/mol for the target) .

Physicochemical Properties

A comparative analysis is summarized below:

Key Observations:

- Solubility: The target compound’s ketone group reduces polarity compared to the alcohols, likely enhancing solubility in non-polar solvents.

- Reactivity : The ketone may undergo nucleophilic additions (e.g., Grignard reactions), whereas the alcohols could participate in esterification or oxidation.

Spectroscopic and Analytical Data

- ESI-MS : The trityl-containing compounds show a common fragment at m/z 243 (Ph₃C⁺) , absent in the target compound. This indicates distinct fragmentation pathways influenced by substituents.

- Synthetic Routes : The compared alcohols are synthesized via reduction of aldehydes , whereas the target’s ketone could arise from oxidation of a secondary alcohol or Friedel-Crafts acylation.

Biological Activity

1-(5-Methyl-2-propyl-1H-imidazol-4-yl)butan-1-one is a synthetic compound belonging to the imidazole family, characterized by its unique structure that includes a butanone group and alkyl substituents. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : CHNO

- Molecular Weight : 194.27 g/mol

- CAS Number : 84227-38-3

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors, often utilizing catalysts to enhance yield and purity. A common method includes the reaction of glyoxal with ammonia, followed by functionalization to introduce the desired substituents.

Antimicrobial and Anticancer Properties

Research indicates that imidazole derivatives exhibit a range of biological activities, including antimicrobial and anticancer effects. Specifically, studies have shown that compounds with imidazole rings can inhibit various cancer cell lines through mechanisms such as the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

Case Study: Anticancer Activity

In a study assessing the antiproliferative activities of imidazole derivatives, including this compound, several melanoma and prostate cancer cell lines were evaluated. The results indicated significant activity against multidrug-resistant cancer cells:

| Compound ID | IC (nM) | Resistance Index |

|---|---|---|

| 5cb | 24±2 | 1.3 |

| Paclitaxel | 4±1 | 69.3 |

| Vinblastine | 0.4±0.1 | 27.5 |

This data suggests that the imidazole derivatives can be effective against resistant strains of cancer cells, highlighting their potential as therapeutic agents .

The mechanism through which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes and receptors. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to desired therapeutic outcomes .

Comparison with Related Compounds

When compared to other imidazole derivatives, this compound exhibits distinct biological properties due to its specific substitution pattern. For example:

| Compound Name | Structure Comparison |

|---|---|

| 1-(2-Propyl-1H-imidazol-4-yl)butan-1-one | Lacks methyl group; potentially lower activity |

| 1-(5-Methyl-1H-imidazol-4-yl)butan-1-one | Different substitution may alter properties |

These comparisons illustrate how slight variations in chemical structure can significantly impact biological activity .

Research Applications

The potential applications of this compound extend beyond oncology:

Chemistry

This compound serves as a building block for synthesizing more complex molecules, facilitating the exploration of new chemical reactions.

Medicine

It is being investigated for therapeutic applications, particularly in drug development aimed at treating various diseases .

Industry

In industrial settings, this compound is utilized in producing pharmaceuticals and agrochemicals due to its versatile chemical properties .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(5-Methyl-2-propyl-1H-imidazol-4-yl)butan-1-one, and how can reaction conditions be optimized?

- Methodological Approach :

- Base-promoted cyclization : Transition-metal-free synthesis via amidine-ketone cyclization under basic conditions (e.g., K₂CO₃ or DBU) can yield imidazolone derivatives. Reaction optimization should focus on solvent polarity (e.g., DMF or ethanol), temperature (60–100°C), and stoichiometric ratios to maximize yield .

- Multi-step synthesis : For complex derivatives, sequential alkylation and condensation reactions (e.g., using Na₂S₂O₅ as a catalyst in DMF) can be employed. Monitor intermediates via TLC and purify via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing structural features?

- Analytical Workflow :

- NMR (¹H/¹³C) : Assign imidazole ring protons (δ 6.5–8.0 ppm) and ketone carbonyl signals (δ 190–210 ppm). Compare with reference data for similar imidazolones .

- FTIR : Confirm ketone C=O stretching (~1700 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and confirm substituent positions via single-crystal analysis (e.g., R factor < 0.05 for high precision) .

Q. How should researchers design initial biological activity screening for imidazole derivatives?

- Experimental Design :

- In vitro assays : Prioritize enzyme inhibition studies (e.g., cytochrome P450 or kinases) using fluorometric or colorimetric assays. Use dose-response curves (1–100 µM) to determine IC₅₀ values.

- Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK-293 or HeLa) to assess biocompatibility .

Advanced Research Questions

Q. What computational methods predict electronic properties and reactivity of this compound?

- Theoretical Framework :

- DFT calculations : Use Gaussian 09 with B3LYP/6-31G(d,p) basis sets to model HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .

- Molecular docking : Simulate ligand-receptor interactions (e.g., with AutoDock Vina) to predict binding affinities to biological targets .

Q. How to assess environmental fate and degradation pathways?

- Environmental Chemistry Protocol :

- Abiotic studies : Investigate hydrolysis (pH 4–9 buffers) and photolysis (UV-Vis irradiation) under controlled conditions. Quantify degradation products via LC-MS .

- Biotic transformations : Use soil microcosms or activated sludge to study microbial degradation. Monitor metabolite formation (e.g., hydroxylated or dealkylated derivatives) over 14–28 days .

Q. How to resolve contradictions between experimental and theoretical data?

- Data Reconciliation Strategies :

- Multi-technique validation : Cross-validate NMR/X-ray data with computational geometries (e.g., RMSD < 0.5 Å for bond lengths). Adjust DFT parameters (e.g., solvation models) to align with experimental observations .

- Sensitivity analysis : Test reaction conditions (e.g., solvent effects on tautomerism) to explain discrepancies in spectroscopic results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.